BENGHE Validation & Comparative

Check Availability & Pricing

Spectroscopic Analysis for 4-Indanol Structure
Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Indanol

Cat. No.: B162701

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a synthesized compound is a cornerstone of chemical
and pharmaceutical research. For a molecule like 4-Indanol, a comprehensive spectroscopic
analysis is essential to unambiguously determine its isomeric identity and purity. This guide
provides a comparative overview of the key spectroscopic techniques used for the structural
elucidation of 4-Indanol, with a direct comparison to its isomers, 1-Indanol and 2-Indanol. The
supporting experimental data and detailed protocols furnished herein are intended to equip
researchers with the necessary information to confidently verify their own findings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Indanol and its common
isomers, 1-Indanol and 2-Indanol. This comparative data is crucial for distinguishing between
these closely related structures.

'H NMR Data Comparison

Table 1: *H NMR Chemical Shift (d) Values (ppm)
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Proton Assignment 4-Indanol* 1-Indanol 2-Indanol
Aromatic-H 7.02 (m, 1H) 7.41-7.21 (m, 4H) ~7.1-7.2 (m, 4H)
Aromatic-H 6.80 (d, J=5.2 Hz, 1H)
Aromatic-H 6.61 (m, 1H)
CH-OH - 5.23 (t, 1H) ~4.5 (m, 1H)
, 3.05 (m, 1H), 2.82 (m,  3.15 (dd, 2H), 2.85
CHz (benzylic) 2.91 (m, 4H)
1H) (dd, 2H)
2.48 (m, 1H), 1.93 (m,
CH: 2.05 (m, 2H)
1H)
OH Not specified 1.86 (s, 1H) Not specified

*IH NMR data for 4-Indanol is reported as: (400 MHz, CDCls): 6 7.02 (m, 1H), 6.80 (d, J =5.2
Hz, 1H), 6.61 (m, 1H), 2.91 (m, 4H), 2.05 (m, 2H).

3C NMR Data Comparison

Table 2: 13C NMR Chemical Shift (8) Values (ppm)

Carbon Assignment 4-Indanol 1-Indanol[1] 2-Indanol[2]
Aromatic C )
Data not available 145.0, 143.2 ~141.0 (2C)
(quaternary)
_ _ 128.0, 126.5, 124.7, ~126.7 (2C), ~124.7
Aromatic CH Data not available
124.3 (20)
CH-OH Data not available 76.0 ~74.0
CHz (benzylic) Data not available 35.6 ~40.0 (2C)
CH:z Data not available 29.7

Infrared (IR) Spectroscopy Data Comparison

Table 3: Key IR Absorption Bands (cm™?)
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Functional Group 4-Indanol 1-Indanol[3][4] 2-Indanol[5]
O-H stretch (alcohol) Data not available ~3300-3400 (broad) ~3300-3400 (broad)
C-H stretch (aromatic)  Data not available ~3000-3100 ~3000-3100
C-H stretch (aliphatic) Data not available ~2850-3000 ~2850-3000
C=C stretch )
_ Data not available ~1450-1600 ~1450-1600
(aromatic)
C-O stretch (alcohol) Data not available ~1050-1250 ~1050-1250

Mass Spectrometry Data Comparison

Table 4: Mass Spectrometry (MS) Key Fragments (m/z)

Fragment 4-Indanol 1-Indanol[6][7] 2-Indanol[8][9]
Molecular lon [M]* Data not available 134 134
[M-H20]* Data not available 116 116
[M-C2Ha4]* (from retro- )

] Data not available 106 106
Diels-Alder)
Base Peak Data not available 115 105

Experimental Workflows and Protocols

The structural confirmation of 4-Indanol relies on a systematic application of various

spectroscopic techniques. The general workflow is depicted below, followed by detailed

experimental protocols for each major technique.
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Workflow for Spectroscopic Structure Confirmation

Sample Preparation

Synthesized 4-Indanol

Y

Purification (e.g., Chromatography)

issolve in Deuterated Solven®repare Sample (e.g., KBr pellet, thin film)Dissolve in Volatile Solvent
Spectroscopic Analysis

NMR Spectroscopy
(lH’ 13C)

Mass Spectrometry

FT-IR Spectroscopy

(e.g., GC-MS)

Data Interpretation and Confirmation

Spectral Data Analysis

Comparison with Isomers
and Literature Data

Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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